
ACP-105: A Technical Guide to Androgen
Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACP-105

Cat. No.: B15541016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of ACP-105, a non-

steroidal selective androgen receptor modulator (SARM), to androgen receptor (AR) subtypes.

It includes quantitative binding data, a comprehensive description of relevant experimental

methodologies, and visualizations of the associated biological and experimental pathways.

Introduction to ACP-105
ACP-105 is a potent, orally available selective androgen receptor modulator that has

demonstrated significant anabolic effects in preclinical studies.[1][2] As a SARM, it is designed

to selectively target androgen receptors, primarily in muscle and bone tissue, while minimizing

the androgenic side effects on other tissues that are often associated with traditional anabolic

steroids.[3] Its mechanism of action relies on its function as a partial agonist of the androgen

receptor, mimicking the effects of testosterone in a tissue-selective manner.[2][4][5] Research

has also explored its potential neuroprotective effects and its ability to cross the blood-brain

barrier.[1][6]

Quantitative Binding Affinity of ACP-105
ACP-105 exhibits high-affinity binding to the androgen receptor. The potency of this interaction

is typically expressed as the pEC50 value, which is the negative logarithm of the molar

concentration of an agonist that produces 50% of the maximum possible response. A higher

pEC50 value indicates greater potency.
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Studies have quantified the binding affinity of ACP-105 for both the wild-type androgen

receptor and the T877A mutant. The T877A mutation is of particular interest in prostate cancer

research as it can lead to resistance to some anti-androgen therapies.

Compound
Androgen Receptor
Subtype

pEC50 Reference

ACP-105 Wild Type (AR) 9.0 [7][8][9][10]

ACP-105
T877A Mutant (AR

T877A)
9.3 - 9.4 [7][8][9][10]

These values demonstrate that ACP-105 is a highly potent ligand for the androgen receptor

and retains, or even slightly increases, its potency for the clinically relevant T877A mutant.

Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of an agonist,

such as testosterone or a SARM like ACP-105, to the AR located in the cell's cytoplasm. This

binding event triggers a conformational change, dissociation from heat shock proteins (HSPs),

and subsequent translocation of the AR-ligand complex into the nucleus. Inside the nucleus,

the complex dimerizes and binds to specific DNA sequences known as Androgen Response

Elements (AREs), thereby modulating the transcription of target genes responsible for anabolic

and androgenic effects.[11][12]
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Classical Androgen Receptor Signaling Pathway
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Experimental Protocols: Androgen Receptor
Binding Assay
Determining the binding affinity of a compound like ACP-105 typically involves a competitive

radioligand binding assay. While the exact protocol used for the initial high-throughput

screening of ACP-105 involved a specialized method called Receptor Selection and

Amplification Technology (R-SAT), a standard competitive binding assay provides a

fundamental understanding of the process.[1][2]

Objective: To determine the ability of a test compound (e.g., ACP-105) to compete with a

known high-affinity radioligand for binding to the androgen receptor.

Materials:

Receptor Source: Cytosol prepared from rat prostate tissue or purified, recombinant human

androgen receptor.[13]

Radioligand: A tritiated high-affinity AR ligand, such as [³H]-Methyltrienolone (R1881).

Test Compound: ACP-105, serially diluted to a range of concentrations.

Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.[13]

Separation Medium: Hydroxylapatite (HAP) slurry or filter membranes to separate bound

from free radioligand.

Scintillation Cocktail: For quantifying radioactivity.

Equipment: High-speed refrigerated centrifuge, scintillation counter, multi-well plates.[13][14]

Methodology:

Receptor Preparation: Rat prostates are homogenized in ice-cold TEDG buffer. The

homogenate is then centrifuged at high speed to produce a supernatant (cytosol) containing

the soluble androgen receptors.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15541016?utm_src=pdf-body
https://www.benchchem.com/product/b15541016?utm_src=pdf-body
https://www.chemicalbook.com/article/acp-105-benefits-mechanism-of-action-and-dosage.htm
https://pubmed.ncbi.nlm.nih.gov/19856921/
https://www.benchchem.com/product/b15541016?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://www.benchchem.com/product/b15541016?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://www.researchgate.net/publication/23951058_A_High-Throughput_Ligand_Competition_Binding_Assay_for_the_Androgen_Receptor_and_Other_Nuclear_Receptors
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Incubation: A constant concentration of the AR preparation and the radioligand ([³H]-

R1881) are incubated together in multi-well plates.

Competitive Binding: Serial dilutions of the test compound (ACP-105) are added to the wells.

A control group with no test compound (total binding) and a group with a large excess of

non-radiolabeled ligand (non-specific binding) are also included.

Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient period (e.g., 18-24

hours) to reach binding equilibrium.

Separation of Bound and Free Ligand: The assay mixture is treated with a HAP slurry or

passed through a filter. This step captures the receptor-ligand complexes, separating them

from the unbound radioligand in the solution. The captured complexes are washed with

buffer to remove any remaining free radioligand.

Quantification: Scintillation cocktail is added to the captured receptor-ligand complexes, and

the radioactivity is measured using a scintillation counter.

Data Analysis: The amount of radioligand bound decreases as the concentration of the

competing test compound (ACP-105) increases. The data are plotted to generate a

competition curve, from which the IC50 (the concentration of ACP-105 that inhibits 50% of

the specific binding of the radioligand) is calculated. This IC50 value is then used to

determine the binding affinity (Ki) or functional potency (EC50/pEC50).
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Workflow for a Competitive AR Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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